N-(3,4-dimethylphenyl)-N'-(2-methylpropyl)ethanediamide
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Overview
Description
N-(3,4-dimethylphenyl)-N’-(2-methylpropyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents attached to the nitrogen atoms. The specific structure of N-(3,4-dimethylphenyl)-N’-(2-methylpropyl)ethanediamide includes a 3,4-dimethylphenyl group and a 2-methylpropyl group attached to the nitrogen atoms of the ethanediamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-(2-methylpropyl)ethanediamide typically involves the reaction of 3,4-dimethylaniline with 2-methylpropylamine in the presence of a suitable coupling agent. Common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of N-(3,4-dimethylphenyl)-N’-(2-methylpropyl)ethanediamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The phenyl and propyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding amides, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand or inhibitor in biochemical studies.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N’-(2-methylpropyl)ethanediamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-N’-(2-methylpropyl)ethanediamide can be compared with other ethanediamides such as N-(3,4-dimethylphenyl)-N’-(2-ethylpropyl)ethanediamide or N-(3,4-dimethylphenyl)-N’-(2-methylbutyl)ethanediamide.
- These compounds share similar structural features but differ in the substituents attached to the nitrogen atoms.
Uniqueness
The uniqueness of N-(3,4-dimethylphenyl)-N’-(2-methylpropyl)ethanediamide lies in its specific substituents, which may confer distinct chemical and biological properties. Comparative studies can highlight differences in reactivity, stability, and biological activity.
Properties
Molecular Formula |
C14H20N2O2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C14H20N2O2/c1-9(2)8-15-13(17)14(18)16-12-6-5-10(3)11(4)7-12/h5-7,9H,8H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
XPVKIBKKEUSEGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)C)C |
Origin of Product |
United States |
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